
2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl group, which is further attached to an acetic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and acetic acid moiety would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, phenyl group, and acetic acid moiety. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. These investigations aim to combat the growing challenge of antimicrobial resistance . The compound’s mode of action likely involves disrupting bacterial lipid biosynthesis or employing additional mechanisms against various bacterial strains.
Anticancer Potential
Cancer remains a formidable global health issue, necessitating novel therapeutic approaches. In this context, 2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells. Molecular docking studies further revealed their favorable binding within specific protein pockets, suggesting their potential as lead compounds for rational drug design .
Anti-Inflammatory Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with anti-inflammatory effects . While more research is needed, this property could be valuable in managing inflammatory conditions .
Antibacterial Potential
Thiazole derivatives, including this compound, have shown antibacterial activity by interfering with bacterial lipid synthesis. Investigating its efficacy against specific bacterial strains could provide valuable insights .
Antifungal Applications
The thiazole nucleus also exhibits antifungal properties . Researchers have explored its potential in combating fungal infections, although further studies are warranted .
Antitumor Effects
The compound’s thiazole moiety has been associated with antitumor activity . While more investigations are needed, this property underscores its potential in cancer therapy .
Wirkmechanismus
The compound also contains a hydroxyethyl group, which could potentially be involved in hydrogen bonding interactions. Hydrogen bonds are crucial in many biological processes, including enzyme catalysis, antigen-antibody binding, and DNA replication .
The acetic acid moiety of the compound could potentially be involved in ionic interactions, especially in environments with varying pH. Ionic interactions often play a role in the binding of drugs to their targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[4-(1-hydroxyethyl)phenyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)9-2-4-10(5-3-9)11-6-15(14-13-11)7-12(17)18/h2-6,8,16H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDMFYGHUBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)
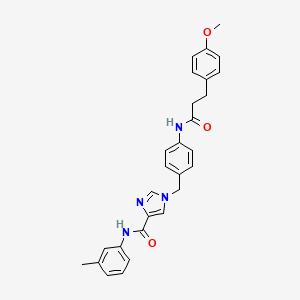
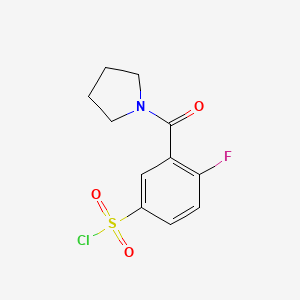
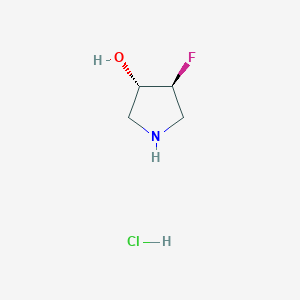
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)
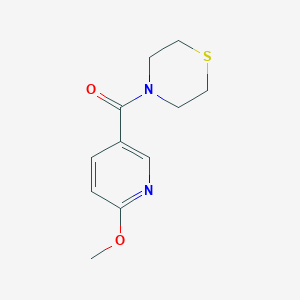
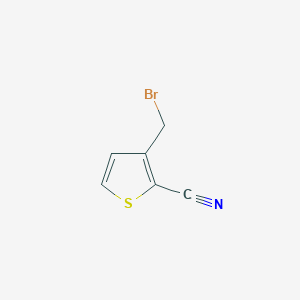

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)
![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)

